Maesopsin is a highly specialized auronol-type flavonoid characterized by a distinctive five-membered heterocyclic benzofuranone ring (2,4,6-trihydroxy-2-[(4-hydroxyphenyl)methyl]-1-benzofuran-3-one)[1]. As an aglycone, it presents as a high-purity (>98%) solid that requires specific handling, including dissolution in anhydrous DMSO (up to 34.69 mM) with sonication, and strict low-temperature storage (-20°C to -80°C) to maintain structural stability[1]. Its unique carbon skeleton reorganization distinguishes it from standard six-membered ring flavonoids, establishing it as a critical procurement target for specialized neuroprotective assay development, anti-leukemic screening, and as a direct precursor for synthesizing methylated derivatives like marsupsin [2].
Substituting maesopsin with common flavonoids like quercetin or its own glycosylated derivatives (e.g., maesopsin 4-O-β-D-glucoside) fundamentally alters assay reproducibility and target engagement[1]. The aglycone form of maesopsin possesses the specific lipophilicity and membrane permeability required for intracellular enzyme inhibition (such as MAO-B and AChE) and direct receptor docking [2]. In contrast, glycosylated analogs exhibit altered solubility profiles and steric hindrance that prevent accurate baseline measurements in neurodegenerative and oncological models[1]. Furthermore, attempting to use crude Hoveniae Lignum or Alphitonia extracts introduces unacceptable batch-to-batch variability, necessitating the procurement of the >98% pure aglycone for reproducible high-throughput screening, structure-activity relationship (SAR) studies, and direct chemical functionalization [2].
Maesopsin exhibits quantitative multi-target inhibition crucial for neurodegenerative disease modeling. It demonstrates an IC50 of 10.42 µM against acetylcholinesterase (AChE) and 14.97 µM against monoamine oxidase B (MAO-B)[1]. Compared to standard broad-spectrum phenolic extracts which lack quantified multi-target metrics, highly pure maesopsin allows for precise, reproducible dosing in dual-pathway neuroprotective assays [1].
| Evidence Dimension | Enzyme inhibitory concentration (IC50) |
| Target Compound Data | AChE IC50 = 10.42 µM; MAO-B IC50 = 14.97 µM |
| Comparator Or Baseline | Uncharacterized crude phenolic extracts (variable/undefined IC50) |
| Quantified Difference | Defined low-micromolar multi-target inhibition vs. undefined baseline |
| Conditions | In vitro isolated enzyme inhibition assays |
Buyers requiring a dual-action inhibitor for neurodegenerative screening should select pure maesopsin to ensure reproducible, concentration-dependent assay responses.
In molecular docking studies against the melanoma protein 5IXB, maesopsin demonstrates superior binding residue alignment compared to standard clinical baselines [1]. Maesopsin achieves 100% amino acid residue interaction similarity with the native ligand, whereas the comparator drugs dacarbazine and cisplatin achieve only 66.7% and 33.3% similarity, respectively[1]. This structural complementarity makes maesopsin a superior scaffold for developing targeted anti-melanoma agents.
| Evidence Dimension | Amino acid residue interaction similarity (Protein 5IXB) |
| Target Compound Data | 100% similarity to native ligand |
| Comparator Or Baseline | Dacarbazine (66.7%) and Cisplatin (33.3%) |
| Quantified Difference | 33.3% to 66.7% higher interaction similarity |
| Conditions | In silico molecular docking against melanoma protein 5IXB |
Procuring maesopsin provides a structurally validated starting point for anti-melanoma drug design that outperforms standard legacy chemotherapeutics in target pocket alignment.
Maesopsin serves as the essential aglycone precursor for synthesizing specific methylated derivatives like marsupsin (maesopsin mono methyl ether) [1]. Controlled etherification of the maesopsin core allows for precise structural modifications that are not possible when starting from heavily glycosylated analogs (e.g., maesopsin 4-O-glucoside), where the bulky sugar moieties sterically hinder selective functionalization and require complex, yield-reducing deprotection steps [1].
| Evidence Dimension | Synthetic accessibility for etherification |
| Target Compound Data | Direct controlled etherification of the aglycone core |
| Comparator Or Baseline | Glycosylated maesopsin analogs |
| Quantified Difference | Avoidance of multi-step deprotection and steric hindrance |
| Conditions | Chemical synthesis of marsupsin (mono methyl ether) |
Chemists synthesizing auronol derivatives must procure the aglycone maesopsin to ensure efficient, direct functionalization without the overhead of removing glycosyl groups.
Procuring pure maesopsin bypasses the significant bottlenecks associated with heterologous biosynthesis. When utilizing engineered chalcone isomerase (CHI) for direct conversion, the biotransformation of the precursor (+)-aromadendrin yields only a 38.1% conversion rate to maesopsin [1]. For industrial or advanced laboratory workflows requiring high-purity auronols, direct procurement of isolated maesopsin eliminates this 61.9% material loss and the associated bioprocessing overhead [1].
| Evidence Dimension | Yield of pure compound |
| Target Compound Data | 100% availability via direct procurement (>98% purity) |
| Comparator Or Baseline | De novo heterologous biosynthesis from (+)-aromadendrin (38.1% conversion) |
| Quantified Difference | Elimination of 61.9% bioconversion loss |
| Conditions | CHI-mediated biotransformation in engineered bacterial cultures |
Direct procurement of maesopsin is vastly more efficient for downstream synthesis than attempting in-house biocatalytic conversion from precursor flavonoids.
Driven by its 100% amino acid residue interaction similarity with the 5IXB protein native ligand, maesopsin is a highly effective starting scaffold for developing targeted anti-melanoma therapeutics[1]. It should be selected over standard chemotherapeutics like dacarbazine in early-stage structural optimization and SAR studies [1].
Because of its quantified low-micromolar inhibition of both AChE (IC50 10.42 µM) and MAO-B (IC50 14.97 µM), maesopsin is highly suited for neurodegenerative disease models[2]. It provides a reliable, reproducible baseline for testing multi-target inhibitors in Alzheimer's and Parkinson's disease research [2].
Maesopsin is the required procurement choice for the chemical synthesis of marsupsin and other methylated auronols [3]. Procuring the >98% pure aglycone bypasses the low-yield (38.1%) bottlenecks of heterologous biosynthesis and the steric complications of using glycosylated plant extracts [3].
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